Hexahydro-1-(2-thenylideneamino)azepine

Description

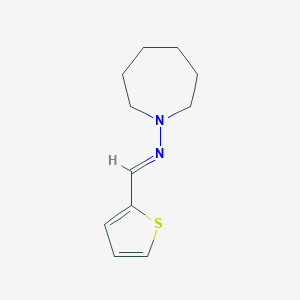

Hexahydro-1-(2-thenylideneamino)azepine is a seven-membered azepine ring derivative featuring a thenylideneamino substituent. The azepine core is a saturated heterocyclic ring containing one nitrogen atom, while the thenylideneamino group introduces a thiophene-derived moiety linked via an imine bond. This structural combination confers unique electronic and steric properties, making it relevant in materials science and pharmaceutical research.

Properties

CAS No. |

16987-36-3 |

|---|---|

Molecular Formula |

C11H16N2S |

Molecular Weight |

208.33 g/mol |

IUPAC Name |

(E)-N-(azepan-1-yl)-1-thiophen-2-ylmethanimine |

InChI |

InChI=1S/C11H16N2S/c1-2-4-8-13(7-3-1)12-10-11-6-5-9-14-11/h5-6,9-10H,1-4,7-8H2/b12-10+ |

InChI Key |

FRPQKUWSXLTFKR-ZRDIBKRKSA-N |

SMILES |

C1CCCN(CC1)N=CC2=CC=CS2 |

Isomeric SMILES |

C1CCCN(CC1)/N=C/C2=CC=CS2 |

Canonical SMILES |

C1CCCN(CC1)N=CC2=CC=CS2 |

Other CAS No. |

16987-36-3 |

Synonyms |

Hexahydro-1-(2-thenylideneamino)-1H-azepine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Azepine Derivatives with Varied Substituents

Galanthamine derivatives, such as those with altered nitrogen positions or substituted rings (e.g., sulfone or pyrrole groups), highlight the impact of substituents on bioactivity and stability. For instance, replacing the furan ring in galanthamine with pyrrole enhances metabolic stability but reduces receptor affinity . Hexahydro-1-(2-thenylideneamino)azepine differs by incorporating a thenylideneamino group, which may improve thermal stability and electronic conductivity compared to sulfone- or pyrrole-substituted analogs.

Biphenyl Compounds with Thenylideneamino Groups

4,4′-Bis(2-thenylideneamino)biphenyl, a compound with two thenylideneamino groups, exhibits temperature-dependent electrical conductivity due to conjugation across the biphenyl backbone . In contrast, this compound’s single thenylideneamino group and saturated azepine ring likely reduce conjugation, resulting in lower conductivity but greater structural flexibility.

Fluorinated Hexahydroquinoline/Acridinedione Derivatives

Fluorinated hexahydroquinolines (e.g., 5-trifluoromethyl derivatives) are synthesized via cyclocondensation of cyclohexanedione, aldehydes, and ammonium acetate, yielding rigid, planar structures with high thermal stability . This compound’s non-fluorinated, partially saturated structure may offer better solubility and reactivity for functionalization, albeit with reduced thermal resilience.

Azepine vs. 7-Azanorcaradiene Isomers

Studies on N-methylazepine and its 7-azanorcaradiene isomer reveal that azepines are generally more stable due to reduced ring strain. However, N-oxidation reverses this trend, stabilizing the 7-azanorcaradiene form .

Data Tables

Table 1: Structural and Physical Properties of Comparable Compounds

| Compound | Core Structure | Key Substituents | Stability | Applications |

|---|---|---|---|---|

| This compound | Azepine | Thenylideneamino | High (predicted) | Materials, Pharmaceuticals |

| Galanthamine (sulfone derivative) | Azepine | Sulfone, Furan replacement | Moderate | Cholinesterase inhibition |

| 4,4′-Bis(2-thenylideneamino)biphenyl | Biphenyl | Dual thenylideneamino | Low conductivity at high temps | Organic electronics |

| 5-Trifluoromethyl-hexahydroacridinedione | Acridinedione | Trifluoromethyl | High thermal stability | Anticancer agents |

Research Findings and Insights

- Substituent Effects: The thenylideneamino group enhances electron delocalization in azepine derivatives, improving stability but reducing electrical conductivity compared to biphenyl analogs .

- Synthesis Flexibility: Unlike fluorinated hexahydroquinolines, which require harsh fluorinating agents, this compound’s synthesis may leverage milder imine-forming conditions .

- Stability Trends : The compound’s azepine ring is less prone to isomerization than N-oxide forms, as observed in valence isomer studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.